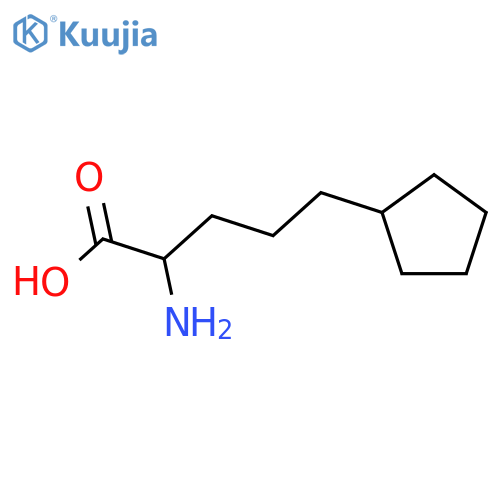Cas no 6267-32-9 (2-amino-5-cyclopentylpentanoic acid)

2-amino-5-cyclopentylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- Cyclopentanepentanoic acid, a-amino-
- (2S)-2-amino-5-cyclopentylpentanoic acid
- 2-amino-5-cyclopentylpentanoic acid
-
計算された属性
- せいみつぶんしりょう: 185.14200
じっけんとくせい
- PSA: 63.32000
- LogP: 2.45910
2-amino-5-cyclopentylpentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819974-0.25g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-2.5g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-5g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-0.1g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-0.5g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-5.0g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1819974-1g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-1.0g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1819974-0.05g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1819974-10.0g |
2-amino-5-cyclopentylpentanoic acid |
6267-32-9 | 10g |
$3992.0 | 2023-06-01 |
2-amino-5-cyclopentylpentanoic acid 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
2. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
8. Book reviews
-
9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
10. Book reviews
2-amino-5-cyclopentylpentanoic acidに関する追加情報
2-Amino-5-cyclopentylpentanoic Acid (CAS No. 6267-32-9): Properties, Applications, and Market Insights
2-Amino-5-cyclopentylpentanoic acid (CAS No. 6267-32-9) is a specialized amino acid derivative with a unique cyclopentyl side chain. This compound has garnered significant attention in pharmaceutical and biochemical research due to its structural versatility and potential applications. In this comprehensive guide, we explore its chemical properties, synthesis methods, and emerging roles in drug development and biotechnology.
The molecular formula of 2-amino-5-cyclopentylpentanoic acid is C10H19NO2, featuring a cyclopentane ring attached to the fifth carbon of a pentanoic acid backbone. This configuration gives the molecule distinct hydrophobic characteristics compared to standard amino acids, making it particularly interesting for peptide modification and drug design. Researchers have noted its potential to enhance membrane permeability in therapeutic compounds.
Recent studies highlight the growing importance of non-proteinogenic amino acids like 2-amino-5-cyclopentylpentanoic acid in developing novel therapeutics. Its structural features make it valuable for creating peptide-based drugs with improved stability and bioavailability. The compound's chiral center at the alpha-carbon position also opens possibilities for stereoselective synthesis in pharmaceutical applications.
In the context of current research trends, 6267-32-9 has shown promise in addressing challenges related to drug delivery systems. The cyclopentyl group contributes to enhanced lipophilicity, which is crucial for compounds targeting central nervous system disorders. This aligns with the pharmaceutical industry's focus on developing treatments for neurodegenerative diseases, a major healthcare concern worldwide.
The synthesis of 2-amino-5-cyclopentylpentanoic acid typically involves multi-step organic reactions, with recent advances focusing on more efficient and sustainable methods. Green chemistry approaches using catalytic processes have gained attention, reflecting the broader industry shift toward environmentally friendly synthesis. These developments are particularly relevant as researchers seek to reduce the environmental impact of pharmaceutical manufacturing.
From a commercial perspective, the market for specialized amino acid derivatives like 6267-32-9 is experiencing steady growth. This is driven by increasing demand from the pharmaceutical sector and expanding applications in biotechnology research. The compound's unique properties make it valuable for both academic research and industrial applications, with particular interest in its potential for creating modified peptides with therapeutic value.
Quality control and characterization of 2-amino-5-cyclopentylpentanoic acid are critical aspects of its production. Advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are employed to ensure purity and verify structural integrity. These quality assurance measures are essential for researchers requiring high-purity compounds for sensitive biological studies and drug development projects.
The storage and handling of CAS 6267-32-9 require standard laboratory precautions for amino acid derivatives. While not classified as hazardous, proper storage conditions (typically cool, dry environments) help maintain stability. This practical consideration is important for researchers and manufacturers working with this compound in various applications.
Looking forward, the scientific community anticipates expanding applications for 2-amino-5-cyclopentylpentanoic acid in medicinal chemistry and biomaterials science. Its structural features position it as a valuable building block for designing next-generation therapeutics and functional biomaterials. As research continues, we may see this compound play increasingly important roles in addressing complex medical challenges and advancing biotechnological innovations.




